molecular formula C12H14N6 B1274004 3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile

3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B1274004
M. Wt: 242.28 g/mol
InChI Key: SVAMDCNIJMTNCI-UHFFFAOYSA-N
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Description

3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a piperazine ring, and multiple nitrile groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This process yields the desired compound with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The amino and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit protein kinases, affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

4-amino-4-(4-methylpiperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C12H14N6/c1-17-2-4-18(5-3-17)12(16)11(9-15)6-10(7-13)8-14/h6H,2-5,16H2,1H3

InChI Key

SVAMDCNIJMTNCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=C(C=C(C#N)C#N)C#N)N

Origin of Product

United States

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